5-Phenyloxazole-2-carbaldehyde
Overview
Description
5-Phenyloxazole-2-carbaldehyde is an organic compound with the molecular formula C10H7NO2 It is a derivative of oxazole, featuring a phenyl group attached to the oxazole ring and an aldehyde functional group at the second position
Mechanism of Action
Target of Action
The primary target of 5-Phenyloxazole-2-carbaldehyde is tubulin , a globular protein that is the main constituent of the microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
This compound interacts with tubulin by binding to its colchicine binding site . This interaction inhibits the polymerization of tubulin, preventing the formation of microtubules . As a result, the normal function of the cell is disrupted, leading to cell cycle arrest at the G2/M phase .
Biochemical Pathways
The inhibition of tubulin polymerization by this compound affects the cell cycle pathway . The cell cycle is a series of events that take place in a cell leading to its division and duplication. The G2/M phase is a critical stage where the cell prepares for division. By causing cell cycle arrest at this phase, this compound prevents cell division, thereby inhibiting the proliferation of cells .
Result of Action
The result of this compound’s action is the inhibition of cell proliferation. It exhibits antiproliferative activities against various cancer cell lines, including Hela A549 and HepG2, with IC50 values of 0.78, 1.08, and 1.27 μM, respectively . Furthermore, it shows selectivity for human cancer cells over normal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyloxazole-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenyl ketones with formamide under acidic conditions, leading to the formation of the oxazole ring. The aldehyde group can then be introduced via formylation reactions using reagents such as Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar synthetic routes as in laboratory settings. Optimization of reaction conditions, such as temperature, solvent, and catalyst, can enhance yield and purity for industrial applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 5-Phenyloxazole-2-carboxylic acid.
Reduction: 5-Phenyloxazole-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-Phenyloxazole-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
5-Phenyloxazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2-Phenyl-4,5-dihydrooxazole: A saturated analog with different chemical properties.
5-Phenyl-2-oxazoline: Contains a different functional group, leading to varied reactivity and applications.
Uniqueness: 5-Phenyloxazole-2-carbaldehyde is unique due to the presence of both the phenyl and aldehyde groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
5-phenyl-1,3-oxazole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-7-10-11-6-9(13-10)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRAYWVAZQGENN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30537955 | |
Record name | 5-Phenyl-1,3-oxazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30537955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96829-89-9 | |
Record name | 5-Phenyl-1,3-oxazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30537955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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